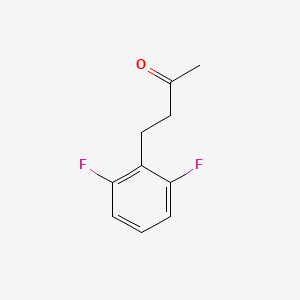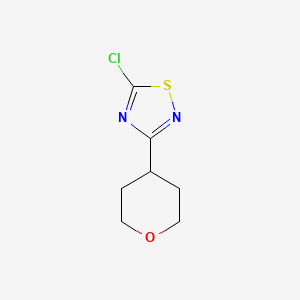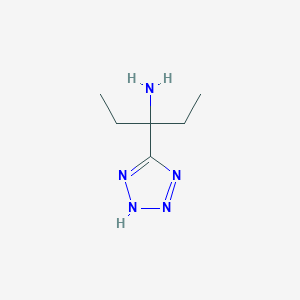
3-(1H-1,2,3,4-四唑-5-基)戊烷-3-胺
描述
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is an organic compound with the molecular formula C6H13N5 It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
科学研究应用
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
作用机制
Target of Action
The primary targets of a compound depend on its chemical structure and properties. Compounds with a tetrazole group, like “3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine”, are often used in the design of new energetic materials . They can also act as bioisosteres of carboxylic acids in medicinal chemistry .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets a specific enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets an enzyme involved in a specific biochemical pathway, it could affect the production of certain molecules or the rate of certain reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. For example, tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a specific enzyme, it could lead to a decrease in the production of certain molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in nitrogen metabolism, such as nitrogenase and nitrate reductase. These interactions are crucial for the compound’s role in nitrogen fixation and assimilation processes. Additionally, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine can form complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by binding to DNA or interacting with transcription factors. These interactions can lead to changes in the expression of genes involved in metabolic pathways, stress responses, and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term studies have shown that 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve stress responses. At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is involved in several metabolic pathways. It interacts with enzymes such as nitrogenase and nitrate reductase, which are crucial for nitrogen metabolism. The compound can also influence the flux of metabolites through these pathways, leading to changes in the levels of key metabolites such as ammonia and nitrate .
Transport and Distribution
Within cells and tissues, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is also influenced by its ability to form complexes with metal ions .
Subcellular Localization
The subcellular localization of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is determined by targeting signals and post-translational modifications. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects. Its localization can influence its activity and function, particularly in processes such as gene expression and metabolic regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine typically involves the formation of the tetrazole ring followed by the introduction of the pentan-3-amine moiety. One common method involves the reaction of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring. The resulting intermediate is then subjected to further reactions to introduce the pentan-3-amine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or the amine group.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the tetrazole ring.
相似化合物的比较
Similar Compounds
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also features a tetrazole ring and is used in the development of energetic materials.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with applications in the synthesis of energetic salts.
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is unique due to its specific combination of a tetrazole ring and a pentan-3-amine moiety. This structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
属性
IUPAC Name |
3-(2H-tetrazol-5-yl)pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-3-6(7,4-2)5-8-10-11-9-5/h3-4,7H2,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOGQGNIIXHJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NNN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
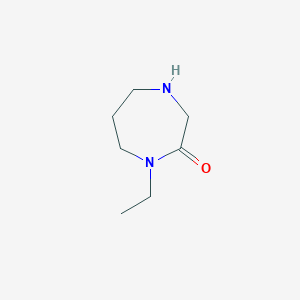
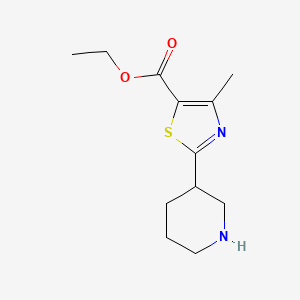
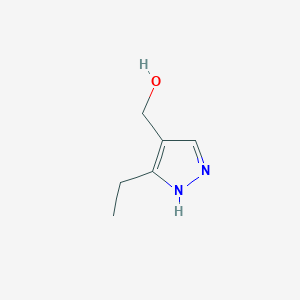

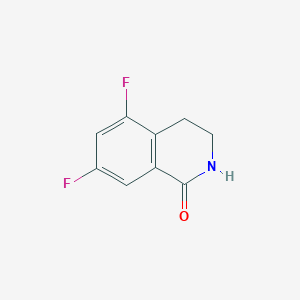
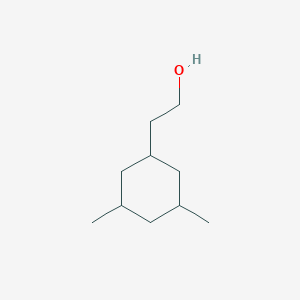

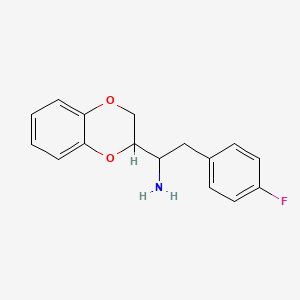
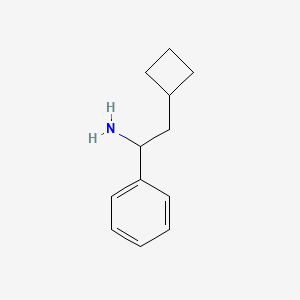
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)

